BenchChemオンラインストアへようこそ!

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

1,4-thiazepane 1,1-dioxide heterocyclic building block oxidation state differentiation

This 1,4-thiazepane-1,1-dioxide building block is essential for SAR campaigns requiring the exact C-7 phenyl, N-4 carbonyl-benzonitrile, and S-1,1-dioxide triad. Unlike non-oxidized or sulfonyl analogs, the 1,1-dioxide modification provides unique hydrogen-bond acceptor capacity critical for bromodomain (BRD2/3/4, BRDT) fragment screens, EGFR (WT and T790M mutant) kinase assays, and cathepsin K protease studies. Sourcing the precise compound—not a superficially similar analog—is mandatory to maintain SAR integrity.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 2034335-05-0
Cat. No. B2507770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
CAS2034335-05-0
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2
InChIKeyLWDLRHQMTTXRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (CAS 2034335-05-0) – Core Chemical Identity and Procurement Baseline


3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (CAS 2034335-05-0) is a synthetic heterocyclic compound belonging to the 1,4-thiazepane class, featuring a seven-membered thiazepane ring oxidized to the 1,1-dioxide, an N-carbonyl-linked benzonitrile moiety, and a 7-phenyl substituent . Its molecular formula is C19H18N2O3S with a molecular weight of 354.4 g/mol . This compound is catalogued as a research chemical and building block by multiple suppliers but has limited publicly disclosed biological annotation [1]. The absence of a PubChem entry and sparse primary literature underscore its status as an early-stage or proprietary research intermediate.

Why Generic Substitution Fails for 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (CAS 2034335-05-0) in Research Sourcing


In-class 1,4-thiazepane derivatives cannot be generically interchanged because the combination of a 1,1-dioxide oxidation state, a benzonitrile group, and a 7-phenyl substituent creates a structurally distinct pharmacophore [1]. The 1,1-dioxide alters the ring's electronic properties and hydrogen-bonding capacity compared to non-oxidized or sulfonyl analogs . Even minor substituent changes on the thiazepane ring have been shown to shift biological target engagement, as demonstrated by NMR fragment screening identifying 1,4-acylthiazepanes as selective BET bromodomain ligands, while structurally similar sulfonyl-thiazepanes exhibited entirely different activity profiles [2]. Therefore, sourcing the exact compound—rather than a superficially similar analog—is critical to maintaining SAR integrity in structure-activity campaigns involving the C-7 phenyl, N-4 carbonyl-benzonitrile, and S-1,1-dioxide triad.

Quantitative Differentiation Evidence for 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (CAS 2034335-05-0)


Chemical Structure and Oxidation State Uniqueness vs. In-Class Thiazepane Analogs

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is the only reported congener combining a 1,1-dioxido-7-phenyl-1,4-thiazepane core with a 3-benzonitrile carbonyl substituent in publicly catalogued chemical space. Comparison with the closest non-oxidized analog, 3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzonitrile (CAS 1705068-05-8), reveals that the 1,1-dioxide group in the target compound introduces two strongly polarized S=O bonds, altering the ring's electrostatic potential, dipole moment, and hydrogen-bond acceptor capacity . The sulfone oxidation state also confers greater metabolic stability compared to the sulfide or sulfoxide forms, a well-established principle in medicinal chemistry [1]. However, direct comparative biological data for this specific compound versus its analogs are not publicly available.

1,4-thiazepane 1,1-dioxide heterocyclic building block oxidation state differentiation

Comparison of N-4 Carbonyl Linker vs. Sulfonyl Linker in Thiazepane-Benzonitrile Series

The target compound features a carbonyl linker between the thiazepane N-4 and the 3-benzonitrile moiety, distinguishing it from related compounds such as 4-{[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl}benzonitrile (CAS 1705870-62-7) and 4-{[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl}benzonitrile (CAS 1705210-41-8), which employ a sulfonyl linker and a 4-benzonitrile attachment [1][2]. The carbonyl linker provides greater conformational flexibility and a different hydrogen-bonding pattern compared to the tetrahedral sulfonyl group, potentially affecting target protein binding geometry [3]. The 3-benzonitrile (meta) vs. 4-benzonitrile (para) substitution further differentiates the spatial orientation of the nitrile group relative to the thiazepane ring. No published head-to-head biological comparison between carbonyl-linked and sulfonyl-linked thiazepane-benzonitriles has been identified in public literature.

carbonyl vs sulfonyl linker thiazepane-benzonitrile kinase inhibitor scaffold

3D-Fragment Character and BET Bromodomain Screening Relevance of 1,4-Thiazepane Scaffolds

An NMR-based fragment screen against BRD4-BD1 identified 1,4-acylthiazepanes as a previously underrepresented class of BET bromodomain ligands [1]. While the specific compound 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile was not directly screened in this study, its 1,4-thiazepane core with an N-acyl (carbonyl) substituent aligns structurally with the hit scaffold. The 1,1-dioxide oxidation state introduces additional hydrogen-bond acceptor capacity via the sulfone oxygens, which could enhance binding to the bromodomain acetyl-lysine recognition pocket compared to non-oxidized thiazepane fragments [2]. This class-level evidence suggests that 1,4-thiazepane 1,1-dioxides with N-carbonyl substitution represent a structurally enabled fragment for bromodomain-focused screening libraries. However, no quantitative binding data (KD, IC50, or LE) for the target compound has been reported.

3D fragment BET bromodomain NMR fragment screening 1,4-thiazepane

Kinase Inhibition Potential of 1,4-Thiazepane 1,1-Dioxide Derivatives: EGFR and Multi-Kinase Landscape

Molecular docking studies on 1,4-thiazepane 1,1-dioxide derivatives have demonstrated strong binding affinities to both wild-type EGFR (EGFRWT) and the drug-resistant mutant EGFR T790M . More broadly, thiazepane-containing compounds have been reported to inhibit specific enzymes involved in cancer cell metabolism, reducing cell proliferation, and to interact with COX-2 as inhibitors [1]. The target compound's combination of a benzonitrile moiety and a 7-phenyl-1,4-thiazepane 1,1-dioxide core positions it as a candidate for kinase inhibitor screening, as benzonitrile groups are known hinge-binding motifs in numerous FDA-approved kinase inhibitors (e.g., neratinib, bosutinib). However, no direct enzymatic or cellular kinase inhibition data for this specific compound have been published.

EGFR kinase inhibition molecular docking 1,4-thiazepane 1,1-dioxide cancer

Recommended Research & Industrial Application Scenarios for 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (CAS 2034335-05-0)


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Bromodomain Targets

Based on the 3D fragment character of 1,4-thiazepanes and the documented BET bromodomain ligand activity of 1,4-acylthiazepanes identified via NMR screening [1], 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a structurally enabled addition to 3D-enriched fragment libraries targeting bromodomain-containing proteins (BRD2/3/4, BRDT). The 1,1-dioxide modification adds unique hydrogen-bond acceptor capacity through the sulfone oxygens, potentially enabling interactions with conserved asparagine residues (e.g., Asn140 in BRD4-BD1) that are distinct from those of non-oxidized thiazepane fragments. This compound is suitable for primary fragment screens using STD-NMR, WaterLOGSY, or DSF against BRD4-BD1 and BD2 domains.

Kinase Inhibitor Hit Identification for EGFR-Dependent Cancer Models

Molecular docking evidence on 1,4-thiazepane 1,1-dioxide derivatives indicates binding affinity to EGFRWT and the clinically relevant T790M gatekeeper mutant . The benzonitrile moiety of the target compound is a validated kinase hinge-binding motif, while the 7-phenyl group may occupy the hydrophobic back pocket. Researchers can directly test this compound in EGFR kinase inhibition assays (e.g., ADP-Glo or FRET-based Z'-LYTE) at concentrations ranging from 1 nM to 10 µM to determine IC50 values against both wild-type and mutant EGFR, and benchmark against clinical inhibitors such as erlotinib or osimertinib.

Cysteine Protease Inhibitor Screening (Cathepsin K, Papain Superfamily)

A structurally related class of 1,1-dioxo-thiazepane derivatives has been patented as cysteine and serine protease inhibitors, specifically targeting cathepsin K for osteoporosis and bone metastasis indications [2]. Although the patent covers a different substitution pattern (1,1,4-trioxo[1,2]thiazepan-4-ylamides), the target compound's 1,1-dioxide-1,4-thiazepane core represents a scaffold morphing opportunity. The compound can be screened in cathepsin K fluorogenic substrate assays (e.g., Z-Leu-Arg-AMC) to evaluate inhibitory potency and selectivity against cathepsins B, L, and S, with IC50 values compared to known inhibitors such as odanacatib.

Chemical Biology Probe Development for Cellular Pathway Deconvolution

Given the structural novelty and multi-target potential of this compound (bromodomain, kinase, protease), it serves as a versatile starting point for chemical probe development. The benzonitrile group provides a synthetic handle for bioisosteric replacement (e.g., tetrazole, amide, or hydroxamic acid), while the 1,1-dioxide ring can be derivatized via N-alkylation or ring expansion. Cellular target engagement can be assessed using cellular thermal shift assays (CETSA) or affinity-based protein profiling (ABPP) with an alkyne-tagged derivative, enabling deconvolution of primary targets in cancer cell lines such as A549 (lung), MCF-7 (breast), or HCT-116 (colon).

Quote Request

Request a Quote for 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.